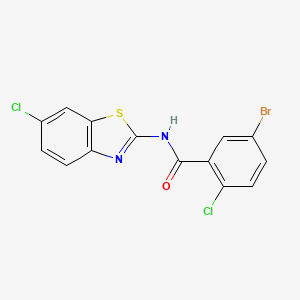![molecular formula C21H19ClN2O2 B3548546 2-{1-[4-(3-chlorophenyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3548546.png)
2-{1-[4-(3-chlorophenyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione
描述
2-{1-[4-(3-chlorophenyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CP-96,345, and it belongs to the class of indene-1,3-dione derivatives. In
作用机制
The mechanism of action of CP-96,345 involves its selective binding to the dopamine D4 receptor, which is a G protein-coupled receptor that belongs to the D2-like family of dopamine receptors. CP-96,345 acts as a competitive antagonist by binding to the orthosteric site of the receptor and blocking the binding of dopamine and other agonists. This results in the inhibition of downstream signaling pathways, such as the cAMP-PKA pathway, and the modulation of neuronal activity in the brain.
Biochemical and Physiological Effects:
CP-96,345 has been shown to have various biochemical and physiological effects, depending on the dose, route of administration, and target receptor. In vitro studies have demonstrated that CP-96,345 can inhibit the binding of dopamine and other agonists to the dopamine D4 receptor with high affinity and selectivity. In vivo studies have shown that CP-96,345 can modulate the activity of dopaminergic neurons in the prefrontal cortex and striatum, which are involved in the regulation of attention, motivation, and reward processing. CP-96,345 has also been shown to have anxiolytic and antidepressant-like effects in animal models, which may be attributed to its modulation of the dopaminergic system.
实验室实验的优点和局限性
CP-96,345 has several advantages for lab experiments, such as its high affinity and selectivity for the dopamine D4 receptor, its well-defined chemical structure, and its availability from commercial sources. However, CP-96,345 also has some limitations, such as its low solubility in aqueous solutions, its potential toxicity at high doses, and its limited stability under certain conditions. Therefore, careful consideration should be given to the experimental design and conditions when using CP-96,345 in lab experiments.
未来方向
The potential applications of CP-96,345 in various fields have led to several future directions for research. These include:
1. Design and synthesis of new indene-1,3-dione derivatives with improved pharmacological properties, such as higher affinity, selectivity, and solubility.
2. Investigation of the role of the dopamine D4 receptor in various neurological and psychiatric disorders, such as schizophrenia, attention deficit hyperactivity disorder, and addiction.
3. Development of new therapeutic agents targeting the dopamine D4 receptor for the treatment of these disorders.
4. Exploration of the interactions between CP-96,345 and other neurotransmitter systems, such as glutamate and GABA, to better understand the mechanisms of action and potential side effects.
5. Evaluation of the safety and efficacy of CP-96,345 in clinical trials for the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, CP-96,345 is a chemical compound that has shown great potential in scientific research due to its selective binding to the dopamine D4 receptor and its various biochemical and physiological effects. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CP-96,345 have been discussed in this paper. Further research is needed to fully understand the potential of CP-96,345 and its applications in various fields.
科学研究应用
CP-96,345 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CP-96,345 has been used as a selective antagonist for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. In pharmacology, CP-96,345 has been used as a tool compound to study the structure-activity relationship of indene-1,3-dione derivatives and their interactions with various receptors. In medicinal chemistry, CP-96,345 has been used as a lead compound to design and synthesize new drugs with improved pharmacological properties.
属性
IUPAC Name |
2-[1-[4-(3-chlorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14(19-20(25)17-7-2-3-8-18(17)21(19)26)23-9-11-24(12-10-23)16-6-4-5-15(22)13-16/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDSVTTXYGAGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3548470.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B3548483.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B3548512.png)
![3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B3548515.png)
![6-chloro-4-phenyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone](/img/structure/B3548519.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3548526.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3548527.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B3548539.png)
![4-allyl-3-[(mesitylmethyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B3548541.png)
![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3548551.png)
![3-amino-4-(2-chlorophenyl)-N-1,3-thiazol-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3548554.png)
![3,5-dichloro-2-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3548559.png)
